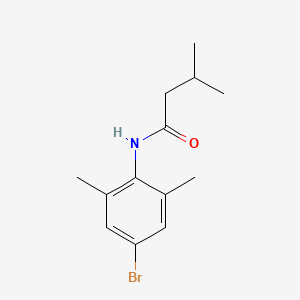![molecular formula C19H17ClO4 B5779804 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5779804.png)
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one, also known as CDMB or Compound 1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential use in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection.
Mécanisme D'action
The mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell proliferation, inflammation, and neurodegeneration. Specifically, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to inhibit the activity of topoisomerase II, a critical enzyme involved in DNA replication and repair. It also inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects:
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for preventing the growth and spread of tumors. It also reduces the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. Additionally, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory and neuroprotective properties make it a versatile compound with potential applications in a range of diseases. However, one limitation of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one is its relatively low solubility in water, which may limit its effectiveness in certain experimental settings.
Orientations Futures
There are several potential future directions for 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one research. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one and its potential interactions with other drugs. Finally, clinical trials are needed to evaluate the safety and efficacy of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one in humans, which will be critical for its eventual use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one involves the reaction of 7-hydroxy-4-ethylcoumarin with 2-methoxybenzyl chloride in the presence of potassium carbonate and cesium fluoride. The resulting intermediate is then treated with 6-chloro-1,3-benzoxazine-2,4-dione to yield the final product.
Applications De Recherche Scientifique
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
6-chloro-4-ethyl-7-[(2-methoxyphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-12-8-19(21)24-17-10-18(15(20)9-14(12)17)23-11-13-6-4-5-7-16(13)22-2/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFCSAXSUZQQSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-ethyl-7-[(2-methoxybenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(acetylamino)phenyl]-2-(2-chlorophenyl)acetamide](/img/structure/B5779728.png)
![4-chloro-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5779735.png)
![N-[6-methyl-3-(2-propyn-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-N'-phenylurea](/img/structure/B5779736.png)
![N-[4-(diethylamino)phenyl]-2-quinolinecarboxamide](/img/structure/B5779739.png)

![1-[(4-methylphenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5779748.png)


![ethyl [2-ethoxy-4-(2-nitrovinyl)phenoxy]acetate](/img/structure/B5779779.png)
![5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5779784.png)
![2-(2-tert-butyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanol](/img/structure/B5779790.png)
![methyl 3-({[4-(propionylamino)benzoyl]oxy}methyl)benzoate](/img/structure/B5779798.png)
![1-ethyl-4-({[(3-nitrophenyl)amino]carbonyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B5779808.png)
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5779813.png)